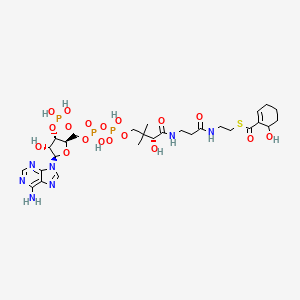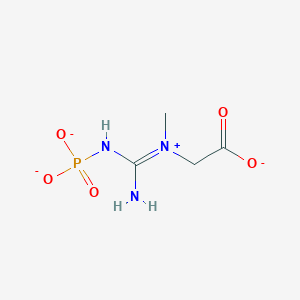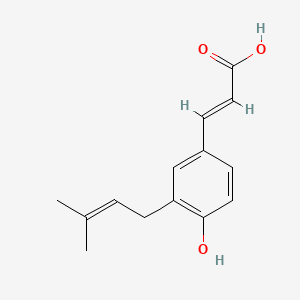
Drupanin
概要
説明
ドラパニンは、化学式C14H16O3 を持つプレニル化ケイ皮酸誘導体です。これは、植物材料からミツバチによって作られる樹脂状物質であるブラジルのグリーンプロポリスに自然に存在する化合物です。 ドラパニンは、さまざまな生物活性と潜在的な治療用途で知られています .
準備方法
合成経路と反応条件
ドラパニンは、ケイ皮酸誘導体のプレニル化によって合成できます。このプロセスには、ケイ皮酸とプレニルブロミドを、炭酸カリウムなどの塩基の存在下で反応させることが含まれます。 この反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます .
工業生産方法
ドラパニンの工業生産には、ブラジルのグリーンプロポリスの抽出とそれに続く精製プロセスが含まれます。まず、プロポリスをエタノールで抽出して粗抽出物を得ます。 次に、この抽出物をカラムクロマトグラフィーで分画して、ドラパニンと他のプレニル化ケイ皮酸誘導体を分離します .
化学反応の分析
反応の種類
ドラパニンは、以下を含むさまざまな化学反応を起こします。
酸化: ドラパニンは酸化されて対応するキノンを形成できます。
還元: ドラパニンの還元により、ジヒドロ誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノンの形成。
還元: ジヒドロ誘導体の形成。
置換: 臭素化またはニトロ化誘導体の形成.
科学的研究の応用
ドラパニンは、科学研究において幅広い応用範囲があります。
化学: 他の生物活性化合物を合成するための前駆体として使用されます。
生物学: 細胞プロセスや酵素阻害に対する影響について研究されています。
医学: 抗癌、抗炎症、抗菌特性の潜在的な可能性について調査されています。
作用機序
ドラパニンは、主に酵素アルドケトレダクターゼファミリー1メンバーC3(AKR1C3) の阻害を通じて効果を発揮します。この酵素は、ステロイドとプロスタグランジンの代謝に関与しています。 AKR1C3を阻害することにより、ドラパニンは、癌細胞の増殖や炎症に関連するものを含め、さまざまな生物学的経路を調節できます .
類似の化合物との比較
ドラパニンは、以下のような他のプレニル化ケイ皮酸誘導体と比較されることが多いです。
- アルテピリンC
- バッカリン
- p-クマル酸
独自性
ドラパニンは、AKR1C3を選択的に阻害するという独自の特性を持ち、抗癌研究にとって有望な候補となっています。 アルテピリンCやバッカリンとは異なり、ドラパニンは乳癌細胞に対して特異的な活性を示しています .
類似の化合物
- アルテピリンC : 抗炎症および抗癌特性で知られています。
- バッカリン : 抗菌および抗炎症活性を示します。
- p-クマル酸 : さまざまな植物に一般的に見られ、抗酸化特性を持っています .
類似化合物との比較
Drupanin is often compared with other prenylated cinnamic acid derivatives such as:
Uniqueness
This compound is unique due to its selective inhibition of AKR1C3, which makes it a promising candidate for anti-cancer research. Unlike artepillin C and baccharin, this compound has shown specific activity against breast cancer cells .
Similar Compounds
- Artepillin C : Known for its anti-inflammatory and anti-cancer properties.
- Baccharin : Exhibits antimicrobial and anti-inflammatory activities.
- p-Coumaric acid : Commonly found in various plants and has antioxidant properties .
特性
IUPAC Name |
(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKNHDLUFBYIQN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318722 | |
| Record name | Drupanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53755-58-1 | |
| Record name | Drupanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53755-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drupanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


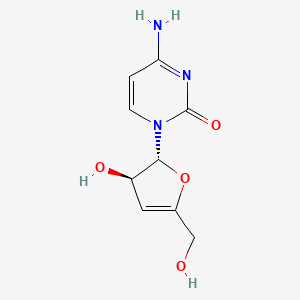
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)


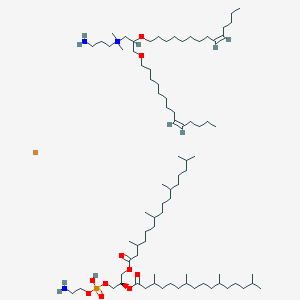



![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
